Neoaspergillic acid
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Overview
Description
Neoaspergillic acid is a bioactive compound produced by certain strains of the fungus Aspergillus melleus. It is closely related to aspergillic acid and has been found to possess antibacterial and antifungal properties . Despite its potential, this compound has been less studied compared to its analogs, primarily due to challenges in large-scale production, isolation, and purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoaspergillic acid is typically produced through the cultivation of Aspergillus melleus under specific laboratory conditions . The biosynthetic pathway involves the nonribosomal peptide synthetase (NRPS)-like core gene and tailoring enzymes such as P450 oxidase and hydrolase . The production can be enhanced by co-cultivation methods or special growth conditions .
Industrial Production Methods: Large-scale production of this compound remains challenging. recent advancements in genetic manipulation, such as the use of CRISPR-Cas9 systems, have shown promise in increasing the yield of this compound . The deletion of negative transcriptional factors like mcrA has been found to improve production .
Chemical Reactions Analysis
Types of Reactions: Neoaspergillic acid undergoes various chemical reactions, including oxidation and reduction . For instance, the oxidation of neodeoxyaspergillic acid forms this compound .
Common Reagents and Conditions: The production of this compound often involves reagents such as P450 oxidase and hydrolase . The conditions typically include specific growth media and controlled environmental factors .
Major Products: The major products formed from these reactions include this compound and its hydroxylated analog, neohydroxyaspergillic acid .
Scientific Research Applications
Neoaspergillic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of neoaspergillic acid involves its ability to chelate metal ions, which is crucial for its antibacterial and antifungal properties . The compound binds to physiologically important ions, such as calcium, disrupting essential biological processes in target organisms . This chelation mechanism is similar to that of other hydroxamate siderophores .
Comparison with Similar Compounds
- Aspergillic acid
- Neohydroxyaspergillic acid
- Ferrineoaspergillin
- Cuprineoaspergillin
Comparison: Neoaspergillic acid is unique due to its specific biosynthetic pathway and the requirement for co-cultivation methods for production . Unlike aspergillic acid, which has been extensively studied, this compound’s potential remains underexplored . Its hydroxylated analog, neohydroxyaspergillic acid, shares similar properties but differs in its chemical structure and biological activities .
Properties
CAS No. |
5021-35-2 |
---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14(10)16/h7-9,16H,5-6H2,1-4H3 |
InChI Key |
VIXDKWMATBSRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C(=O)N1O)CC(C)C |
Origin of Product |
United States |
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